molecular formula C19H17N3O B5546619 2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No. B5546619
M. Wt: 303.4 g/mol
InChI Key: GKDMLLKANBDXTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one and related compounds often involves cyclization reactions of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole. These reactions are characterized by their ability to produce compounds with significant DNA-topoisomerase I inhibitory activity (Zanatta et al., 2006). Another method involves the reaction of 2-aminobenzothiazoles with ethylacetoacetate in the presence of polyphosphoric acid, leading to the formation of N-bridged heterocycles such as 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-ones (Fogla et al., 2009).

Molecular Structure Analysis

The structure of these compounds is confirmed using various spectroscopic methods, including 'H and 13C NMR as well as 2D-NMR experiments. This detailed analysis helps in assigning the precise molecular structure to the synthesized compounds, which is crucial for understanding their chemical behavior and potential applications.

Chemical Reactions and Properties

The chemical reactivity of pyrimido[1,2-a]benzimidazoles involves their interactions with different reagents, leading to the formation of various derivatives. For example, they can undergo reactions with α, β‐unsaturated nitriles and benzoylacetonitrile derivatives, resulting in the synthesis of several new pyrimido[1,2‐a]benzimidazole derivatives (Abdelhamid et al., 1987). These reactions highlight the versatility and reactivity of the core pyrimido[1,2-a]benzimidazole structure, allowing for the generation of compounds with varied properties.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. However, detailed specific physical properties analysis of 2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is not provided in the literature searched. Typically, the physical properties are investigated using techniques such as X-ray crystallography for structural determination, which aids in understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of pyrimido[1,2-a]benzimidazoles, including their stability, reactivity, and interaction with various chemical agents, are crucial for their potential applications. These properties are often explored through synthetic reactions and biological evaluations, where the compounds' ability to interact with biological targets, such as DNA, is assessed. For instance, some derivatives have shown significant antimicrobial activity, indicating their potential as therapeutic agents (Sharma et al., 2010).

Scientific Research Applications

Synthesis Techniques and Applications

  • Synthesis of Trisubstituted Imidazoles : Research demonstrates the development of amino acid mimetics with a C-terminal imidazole, highlighting the use of O-pentafluorobenzoylamidoximes and palladium-catalyzed cyclization techniques. This method showcases the synthesis versatility of compounds structurally related to 2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one, emphasizing their potential in creating active biomolecules (Zaman, Kitamura, & Abell, 2005).

  • N-bridged Heterocycles Synthesis : The research on regiospecific synthesis of N-bridged heterocycles, such as 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-ones, provides insight into quantitative yield methodologies through dehydrative condensation followed by cyclization. This synthesis pathway is crucial for understanding the chemical behavior and synthesis strategies of similar compounds (Fogla, Ankodia, Sharma, & Kumar, 2009).

  • Preparation of Pyrimido[1,2-a]benzimidazoles : A method based on the reaction of β-carbonyl-substituted 4H-chromenes with 2-aminobenzimidazole has been developed for preparing pyrimido[1,2-a]benzimidazoles. This technique illuminates the process for creating compounds with potential biological relevance, underscoring the importance of innovative synthetic routes in chemical research (Osyanin, Osipov, Korzhenko, Demidov, & Klimochkin, 2021).

  • DNA-topoisomerase I Inhibitory Activity : The synthesis of novel 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles and their biological activity highlight the potential therapeutic applications of such compounds. The focus on DNA-topoisomerase I inhibitory activity presents a crucial step toward the development of new drugs, emphasizing the significance of structurally similar compounds in pharmacological research (Zanatta, Amaral, Esteves-Souza, Echevarria, Brondani, Flores, Bonacorso, Flores, & Martins, 2006).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body is studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on cellular processes .

properties

IUPAC Name

2-methyl-3-[(4-methylphenyl)methyl]-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-12-7-9-14(10-8-12)11-15-13(2)20-19-21-16-5-3-4-6-17(16)22(19)18(15)23/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDMLLKANBDXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(NC3=NC4=CC=CC=C4N3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

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